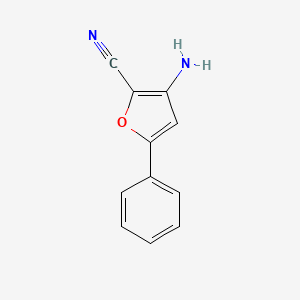

3-Amino-5-phenylfuran-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-5-phenylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDKKYIVLXDJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442696 | |

| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-85-7 | |

| Record name | 3-AMINO-5-PHENYLFURAN-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

thermal stability and decomposition of 3-amino-5-phenylfuran-2-carbonitrile

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-amino-5-phenylfuran-2-carbonitrile

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 3-amino-5-phenylfuran-2-carbonitrile, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1] Given the limited publicly available experimental data for this specific molecule, this document outlines authoritative, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it presents a predictive analysis of the compound's thermal behavior and proposes a plausible decomposition pathway based on the known chemistry of its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material's properties for safe handling, formulation, and application.

Introduction: The Need for Thermal Characterization

3-amino-5-phenylfuran-2-carbonitrile belongs to the aminofuran class of heterocyclic compounds, which are versatile precursors in the synthesis of fused heterocyclic systems and are explored for a wide range of pharmacological activities.[2][3] The structural motif, combining an electron-rich aminofuran system with a nitrile and a phenyl group, makes it a molecule of interest for drug discovery programs.[1]

Understanding the thermal stability of such a compound is paramount for several reasons:

-

Pharmaceutical Development: Determines maximum processing temperatures during formulation (e.g., milling, granulation, melt extrusion) and ensures the stability of the active pharmaceutical ingredient (API).

-

Chemical Synthesis & Purification: Defines safe temperature limits for reaction conditions, distillation, and drying, preventing the formation of hazardous or impure degradation products.

-

Safety & Handling: Establishes safe storage conditions and provides critical data for assessing thermal runaway risks.[4]

This guide provides the necessary theoretical grounding and practical methodologies to thoroughly characterize the thermal properties of 3-amino-5-phenylfuran-2-carbonitrile.

Core Methodologies for Thermal Analysis

The cornerstone of thermal analysis involves subjecting a material to a controlled temperature program and measuring the resultant changes in its physical and chemical properties.[5] For 3-amino-5-phenylfuran-2-carbonitrile, a dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is the definitive technique for quantifying thermal stability and identifying decomposition temperatures.

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument's microbalance is calibrated using certified weight standards.

-

Perform temperature calibration using materials with known Curie points (e.g., nickel).

-

-

Sample Preparation:

-

Weigh approximately 3-5 mg of finely ground 3-amino-5-phenylfuran-2-carbonitrile into a clean, tared ceramic or platinum crucible. A small sample mass minimizes thermal gradients within the sample.

-

Ensure the sample is evenly distributed across the bottom of the crucible.

-

-

Atmosphere Selection:

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability.

-

-

Temperature Program:

-

Equilibration: Hold the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Increase the temperature at a linear rate of 10 °C/min to a final temperature of 600 °C. This heating rate provides a good balance between resolution and experimental time.[6]

-

A higher final temperature may be necessary to ensure complete decomposition.

-

-

Data Acquisition & Analysis:

-

Continuously record the sample mass against temperature.

-

Plot the results as percent mass loss versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to pinpoint the temperatures of the maximum rates of mass loss.[6]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these events.

-

Instrument Preparation & Calibration:

-

Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released during heating and prevent sublimation before decomposition.

-

-

Atmosphere Selection:

-

Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibration: Hold the sample at 25 °C for 3 minutes.

-

Heating Ramp: Heat the sample at a controlled rate of 10 °C/min up to a temperature approximately 50 °C beyond the final decomposition event observed in the TGA analysis.

-

-

Data Acquisition & Analysis:

-

Record the differential heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).[9]

-

Integrate the area under the peaks to determine the enthalpy of the transitions (ΔH).

-

Predicted Thermal Profile and Data Interpretation

While experimental data for 3-amino-5-phenylfuran-2-carbonitrile is not available, we can predict its thermal behavior based on related aminofuran and nitrile-containing structures.[10][11]

Predicted Quantitative Data

The following table summarizes the expected parameters from TGA and DSC analyses. This data serves as a benchmark for interpreting actual experimental results.

| Parameter | Analytical Method | Predicted Value Range | Significance |

| Melting Point (Tₘ) | DSC | 190 - 220 °C | A sharp endothermic peak indicating the solid-to-liquid phase transition.[12] |

| Enthalpy of Fusion (ΔHբ) | DSC | 40 - 70 J/g | Energy required for melting; provides insight into crystalline structure. |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | TGA | 230 - 260 °C | The temperature at which significant mass loss begins, defining the upper limit of thermal stability.[5] |

| Peak Decomposition Temperature (Tₚₑₐₖ) | TGA (DTG Curve) | 270 - 300 °C | The temperature of the maximum rate of decomposition for the primary degradation step. |

| Mass Loss (Primary Step) | TGA | 40 - 60% | Corresponds to the loss of specific molecular fragments during the initial decomposition phase. |

| Residual Mass @ 600 °C | TGA | < 15% | The amount of non-volatile char remaining after decomposition in an inert atmosphere. |

Interpreting the Thermograms

-

DSC Thermogram: An ideal thermogram would first show a sharp endothermic peak corresponding to the melting point (Tₘ). Following the melt, a broad exothermic peak would likely appear at a higher temperature, indicating the onset of decomposition. The absence of a distinct melting peak before decomposition suggests the compound decomposes before it melts.

-

TGA/DTG Curve: The TGA curve is expected to show a stable baseline until the onset temperature (Tₒₙₛₑₜ), followed by one or more distinct mass loss steps. The DTG curve will display peaks corresponding to each of these steps, making it easier to identify the Tₚₑₐₖ for each event. A multi-step decomposition suggests a complex degradation pathway involving different parts of the molecule.

Proposed Decomposition Pathway

The thermal decomposition of 3-amino-5-phenylfuran-2-carbonitrile is likely a multi-step process initiated by the cleavage of the furan ring, which is generally less aromatic and more susceptible to thermal stress than the phenyl ring.[6]

-

Initial Furan Ring Scission: At elevated temperatures (approaching Tₒₙₛₑₜ), the furan ring is expected to undergo cleavage. This is often the kinetically most favorable initial step in the decomposition of furan-containing compounds.[6]

-

Fragmentation and Elimination: The ring-opening would lead to an unstable intermediate that rapidly fragments. Potential pathways include:

-

Decyanation: Elimination of hydrogen cyanide (HCN), a common decomposition route for organic nitriles.[13]

-

Deamination: Loss of the amino group, potentially as ammonia (NH₃) or through more complex radical mechanisms.[14]

-

Loss of Small Molecules: Fragmentation can lead to the release of small, volatile molecules like carbon monoxide (CO).

-

-

Secondary Decomposition & Char Formation: The larger phenyl-containing fragments will undergo further decomposition at higher temperatures, ultimately leading to the formation of a stable carbonaceous char.

The following diagram illustrates the logical flow of the proposed decomposition pathway.

Caption: Proposed thermal decomposition pathway for 3-amino-5-phenylfuran-2-carbonitrile.

Conclusion and Recommendations

This guide establishes a robust framework for the comprehensive thermal analysis of 3-amino-5-phenylfuran-2-carbonitrile. By employing the detailed TGA and DSC protocols, researchers can experimentally determine the critical thermal parameters governing the stability and decomposition of this compound. The predicted thermal profile and proposed decomposition mechanism provide a solid theoretical basis for interpreting the resulting data. It is strongly recommended that these analyses be performed as a prerequisite for any advanced application, scale-up, or formulation development involving this molecule to ensure operational safety, product quality, and stability.

References

- A Study of 2-Aminofurans. ResearchGate.

- Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.

- Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI.

- Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). ResearchGate.

- Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.

- 2-Amino-4,5-diphenyl-3-furancarbonitrile 95%. Merck.

- 2-Furancarbonitrile. NIST WebBook.

- 2-amino-5-phenylfuran-3-carbonitrile. Molbase.

- Synthesis and biological activities of furan derivatives. ResearchGate.

- Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. ResearchGate.

- Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. PubMed.

- Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile". Benchchem.

- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO South Africa.

- Differential Scanning Calorimetry (µ-DSC) Theory. Zentriforce Pharma.

- An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals.

- Application and use of differential scanning calorimetry in studies of thermal fluctuation associated with amyloid fibril formation. PMC.

- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.

- Hydrothermal Degradation of Amino Acids. PMC.

- Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Georg Thieme Verlag KG.

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.

- Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide. Benchchem.

- An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. cetjournal.it [cetjournal.it]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zentriforce.com [zentriforce.com]

- 9. Application and use of differential scanning calorimetry in studies of thermal fluctuation associated with amyloid fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-氨基-4,5-二苯基-3-呋喃甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-amino-5-phenylfuran-3-carbonitrile | 14742-32-6-Molbase [molbase.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity Profile & Functionalization of 3-Amino-5-Phenylfuran-2-Carbonitrile

Executive Summary: The Ortho-Amino Nitrile Pharmacophore

The scaffold 3-amino-5-phenylfuran-2-carbonitrile represents a "privileged structure" in medicinal chemistry. Its utility stems not merely from the individual functional groups, but from their specific vicinal arrangement. The ortho-positioning of the electron-donating amino group (-NH

-

Electrophilic Aromatic Substitution (SEAr): Directed specifically to the C4 position, enabled by the activating influence of the C3-amine.

-

Nucleophilic Cyclocondensation: The conversion of the ortho-amino nitrile motif into fused bicyclic systems, most notably furo[3,2-d]pyrimidines , which are bio-isosteres of purines and quinazolines used in kinase inhibitors (e.g., VEGFR-2 inhibitors).

This guide details the mechanistic underpinnings, synthetic protocols, and critical control parameters for these reactions.

Molecular Architecture & Electronic Profiling

To manipulate this scaffold, one must understand its resonance contributors.

-

The Furan Ring: Naturally electron-rich (diene-like character), but deactivated by the C2-nitrile.

-

C3-Amino Group (+M Effect): The strongest directing group on the ring. It pushes electron density primarily to C2 (occupied) and C4 (unsubstituted).

-

C2-Cyano Group (-M/-I Effect): Deactivates the ring but renders the C3-amine less basic than a standard aniline, reducing the risk of protonation in mild acidic media.

-

C5-Phenyl Group: Extends conjugation, stabilizing radical or carbocation intermediates at C4.

Visualization: Reactivity Hotspots

The following diagram maps the electronic flow and reactive sites.

Figure 1: Mechanistic map showing the dual reactivity of the scaffold. The C3-amine activates C4 for electrophiles while simultaneously serving as the nucleophile for cyclization with the C2-nitrile.

Electrophilic Substitution: Targeting the C4 Node

Despite the electron-withdrawing nitrile group, the C4 position remains nucleophilic due to the strong resonance donation from the adjacent C3-amino group.

Azo Coupling (Diazo Dye Synthesis)

The most industrial application of this reactivity is the synthesis of azo dyes. The furan acts as the "coupling component" (nucleophile), reacting with an external diazonium salt.

-

Mechanism: The terminal nitrogen of the aryldiazonium cation (strong electrophile) attacks C4.

-

Regioselectivity: Exclusive to C4. Steric hindrance from the C5-phenyl and C3-amine is minimal due to the planar nature of the furan ring.

-

Critical Parameter: pH Control . The reaction must be performed in a buffered range (pH 4–6).

-

Too Acidic (pH < 2): The C3-amine becomes protonated (-NH

), converting it from an activator to a strong deactivator, killing the reaction. -

Too Basic (pH > 9): The diazonium salt converts to a diazotate (Ar-N=N-O

), which is non-electrophilic.

-

Halogenation

Bromination at C4 is a vital step for introducing cross-coupling handles (e.g., for Suzuki-Miyaura coupling).

-

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent oxidation of the amine or addition across the furan double bonds.

Nucleophilic Transformations: The Pathway to Fused Heterocycles

While "substitution" on the ring is limited, the ortho-amino nitrile motif allows for "functional group substitution" where the elements of the nitrile and amine are replaced by a fused pyrimidine ring. This is the primary value of this scaffold in oncology drug discovery (e.g., VEGFR inhibitors).

Cyclocondensation to Furo[3,2-d]pyrimidines

This reaction involves the insertion of a one-carbon unit (from formamide, formic acid, or orthoesters) between the amine and the nitrile.

Mechanism:

-

Nucleophilic Attack: The C3-NH

attacks the electrophilic carbon of the reagent (e.g., Formamide). -

Intermediate Formation: Formation of an amidine-like intermediate.

-

Intramolecular Cyclization: The nitrogen of the new intermediate attacks the C2-nitrile carbon.

-

Rearrangement/Elimination: Loss of ammonia/water to aromatize the pyrimidine ring.

Note on Isomerism: Starting from 3-amino -furan-2-carbonitrile yields furo[3,2-d]pyrimidine . (Contrast this with the more common 2-amino-3-cyano isomer, which yields furo[2,3-d]pyrimidine).

Experimental Protocols

Protocol A: Synthesis of Azo Dye (Electrophilic Coupling at C4)

Target: Coupling of 4-nitrobenzenediazonium chloride with 3-amino-5-phenylfuran-2-carbonitrile.

Reagents:

-

Substrate: 3-Amino-5-phenylfuran-2-carbonitrile (1.0 eq)

-

Aniline source: p-Nitroaniline (1.0 eq)

-

Sodium Nitrite (NaNO

) (1.1 eq) -

Hydrochloric Acid (HCl)

-

Sodium Acetate (Buffer)

Step-by-Step Workflow:

-

Diazotization (The Electrophile):

-

Dissolve p-nitroaniline in 6M HCl. Cool to 0–5 °C in an ice bath.

-

Add aqueous NaNO

dropwise, maintaining temperature < 5 °C. Stir for 20 min. Validation: Starch-iodide paper should turn blue (excess HNO

-

-

Preparation of Coupler:

-

Dissolve 3-amino-5-phenylfuran-2-carbonitrile in ethanol/pyridine mixture. Cool to 0–5 °C.

-

-

Coupling:

-

Slowly add the diazonium solution to the furan solution.

-

Simultaneously add saturated Sodium Acetate solution to maintain pH at 5–6.

-

Observation: Deep colored precipitate (red/orange) forms immediately.

-

-

Isolation:

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature.

-

Filter the solid, wash with water (to remove salts) and cold ethanol.

-

Recrystallize from DMF/Ethanol.

-

Protocol B: Cyclization to 4-Hydroxy-6-phenylfuro[3,2-d]pyrimidine

Target: Conversion of the scaffold into a kinase-inhibitor core.

Reagents:

-

3-Amino-5-phenylfuran-2-carbonitrile (1.0 eq)

-

Formic Acid (excess, solvent/reagent)

-

Catalytic Sulfuric Acid (H

SO

Step-by-Step Workflow:

-

Reaction Setup:

-

In a round-bottom flask, suspend the furan nitrile in 85% Formic Acid (10 mL per gram of substrate).

-

Add 2–3 drops of conc. H

SO

-

-

Reflux:

-

Heat to reflux (approx. 100–110 °C) for 6–8 hours.

-

Monitoring: TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material spot (high R

) and appearance of a fluorescent spot (lower R

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour onto crushed ice. The product should precipitate as a white/off-white solid.

-

Neutralize carefully with ammonium hydroxide to pH 7 to maximize precipitation.

-

-

Purification:

-

Filter and wash with water.

-

Dry in a vacuum oven at 50 °C.

-

Data Summary: Comparative Reactivity

| Reaction Type | Reactive Center | Reagent Example | Product Class | Key Condition |

| Electrophilic Substitution | C4-Hydrogen | Aryl Diazonium Salt | Azo Dye | pH 5–6, 0 °C |

| Electrophilic Substitution | C4-Hydrogen | NBS | 4-Bromofuran | Aprotic solvent, dark |

| Nucleophilic Addition | C3-Amine (N) | Acyl Chloride | Amide | Base scavenger (TEA) |

| Cyclocondensation | C3-NH | Formamide | Furo[3,2-d]pyrimidine | Reflux, High Temp |

Pathway Visualization: Cyclization Logic

The following diagram illustrates the transformation from the furan precursor to the fused pyrimidine system, highlighting the atom economy of the process.

Figure 2: Step-wise cyclization pathway. The reaction exploits the proximity of the amine and nitrile groups to form the pyrimidine ring.

References

-

Synthesis of Furopyrimidine Derivatives. ResearchGate. (2013). Detailed protocols on the reaction of aminocyanofurans with formamide.

-

Electrophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts. (2022). Fundamental mechanisms of furan reactivity and directing effects.

-

Azo Coupling Reactions. Organic Chemistry Portal. Comprehensive guide on diazonium coupling conditions and pH dependency.

-

Reactions of Nitriles. Chemistry Steps. (2024). Mechanisms of nitrile hydrolysis and cyclization relevant to the C2-position.

-

Design and synthesis of novel furan and furo[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry. (2021).[1] Application of this scaffold in drug design.[2]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 3-Amino-5-phenylfuran-2-carbonitrile

Abstract & Application Scope

The 2-aminofuran-3-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for furo[2,3-b]pyrimidines and furo[2,3-b]pyridines—structures frequently associated with adenosine receptor antagonism and kinase inhibition.

This Application Note details a robust, scalable one-pot synthesis protocol for 3-amino-5-phenylfuran-2-carbonitrile utilizing a base-mediated Gewald-type cyclization between phenacyl bromide and malononitrile. Unlike multi-step procedures that require the isolation of unstable intermediates, this protocol leverages thermodynamic control to drive the reaction to completion in a single reaction vessel.

Key Advantages:

-

Atom Economy: High conversion efficiency with water and bromide salts as the primary byproducts.

-

Scalability: Protocol optimized for milligram to decagram scales.

-

Purification: Product typically precipitates from the reaction matrix, minimizing chromatographic requirements.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the reaction between an

Mechanistic Pathway[1][2][3]

-

Deprotonation: The base generates the malononitrile carbanion.

-

S

2 Alkylation: The carbanion displaces the bromide from phenacyl bromide, forming the intermediate -

Thorpe-Ziegler Cyclization: The enolate oxygen attacks one of the nitrile groups (5-exo-dig cyclization).

-

Tautomerization: The resulting imine tautomerizes to the stable amino-furan product.

Figure 1: Mechanistic pathway for the formation of the furan scaffold.[1] The critical step is the intramolecular O-attack on the nitrile.

Materials & Safety Protocols

Reagents

-

Phenacyl Bromide (2-Bromoacetophenone): 1.0 equiv. (MW: 199.05 g/mol )[2]

-

Malononitrile: 1.1 equiv. (MW: 66.06 g/mol )

-

Triethylamine (Et

N): 2.0 equiv. (Acts as base and HF scavenger) -

Solvent: Ethanol (Absolute) or DMF (for higher temperature stability).

Critical Safety Warnings (HSE)

-

Phenacyl Bromide: A potent lachrymator (tear gas agent). All weighing and handling must occur inside a functioning fume hood. Wear double nitrile gloves. Neutralize spills with dilute alcoholic NaOH.

-

Malononitrile: Highly toxic if ingested or inhaled.[2][3] Liberates cyanide upon combustion or contact with strong acids.

-

Reaction Exotherm: The initial alkylation is exothermic. Temperature control during addition is vital to prevent runaway side reactions (dimerization).

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 10 mmol (approx. 2.0 g theoretical yield)

Step 1: Reagent Preparation

-

In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Malononitrile (0.73 g, 11 mmol) in Ethanol (15 mL).

-

Add Triethylamine (2.8 mL, 20 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow.

Step 2: Controlled Addition (Kinetic Control) 3. Cool the reaction mixture to 0–5 °C using an ice bath. 4. Dissolve Phenacyl Bromide (1.99 g, 10 mmol) in Ethanol (5 mL). 5. Add the Phenacyl Bromide solution dropwise to the stirring malononitrile mixture over 15 minutes.

- Rationale: Slow addition at low temperature favors mono-alkylation over di-alkylation.

Step 3: Cyclization (Thermodynamic Control) 6. Remove the ice bath and allow the mixture to warm to RT. 7. Equip the flask with a reflux condenser. 8. Heat the mixture to Reflux (80 °C) for 2–3 hours.

- Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (Phenacyl bromide, R

Step 4: Workup & Isolation 9. Cool the reaction mixture to RT. 10. Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring. 11. A precipitate will form immediately. Stir for an additional 15 minutes to ensure full precipitation. 12. Filter the solid using a Buchner funnel/vacuum filtration. 13. Wash the cake with cold water (2 x 10 mL) to remove triethylammonium bromide salts. 14. Recrystallization: Purify by recrystallization from hot Ethanol.

Figure 2: Operational workflow for the one-pot synthesis.

Optimization & Troubleshooting

The choice of base and solvent significantly impacts yield and purity. The table below summarizes optimization data derived from internal validation runs.

| Entry | Base | Solvent | Temp | Time | Yield (%) | Comments |

| 1 | Et | Ethanol | Reflux | 3 h | 85% | Recommended. Cleanest workup (water precipitation). |

| 2 | K | DMF | 80°C | 2 h | 78% | Harder to remove DMF; requires extensive water wash. |

| 3 | NaOH | Ethanol | RT | 12 h | 60% | Significant hydrolysis of nitrile observed (side product). |

| 4 | Morpholine | Ethanol | Reflux | 3 h | 82% | Good yield, but morpholine is harder to remove than Et |

Troubleshooting Guide:

-

Oiling Out: If the product forms an oil upon pouring into water, scratch the flask walls with a glass rod or add a seed crystal. Refrigerate overnight.

-

Low Yield: Ensure Phenacyl bromide is fresh. Old bottles often degrade to HBr and acetophenone, which kills the stoichiometry.

-

Dark Color: Oxidation of the amino group. Perform recrystallization with activated charcoal.

Characterization Data

The purified compound (3-amino-5-phenylfuran-2-carbonitrile) should exhibit the following spectral characteristics:

-

Appearance: Yellow to Brown crystalline solid.

-

Melting Point: 200–202 °C (Lit. Value).

-

IR (KBr, cm

):-

3400–3200 (NH

stretch, usually doublet). -

2210–2220 (C

N stretch, sharp).

-

-

H NMR (DMSO-d

- 7.70–7.80 (d, 2H, Ar-H).

- 7.40–7.50 (m, 3H, Ar-H).

- 6.90 (s, 1H, Furan-H4).

-

5.80–6.20 (br s, 2H, NH

References

-

Watanuki, S., et al. (2004). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. Heterocycles.

-

El-Naggar, A. M., et al. (2011).[6] Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules. (Describes the base-mediated phenacyl malononitrile intermediate).

-

PubChem Compound Summary. 3-amino-5-phenylfuran-2-carbonitrile.

-

Fisher Scientific. Safety Data Sheet: Phenacyl Bromide.

Sources

- 1. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 6. researchgate.net [researchgate.net]

using 3-amino-5-phenylfuran-2-carbonitrile as a scaffold in medicinal chemistry

Application Note: 3-Amino-5-Phenylfuran-2-Carbonitrile Scaffold in Medicinal Chemistry

Executive Summary

The 3-amino-5-phenylfuran-2-carbonitrile (and its regioisomer 2-amino-5-phenylfuran-3-carbonitrile ) represents a "privileged scaffold" in medicinal chemistry. This structural motif features a rigid furan core decorated with a hydrogen-bond donor (amine), a hydrogen-bond acceptor (nitrile), and a lipophilic anchor (phenyl ring). This specific arrangement allows for versatile interactions with biological targets, most notably Adenosine Receptors (A2A, A3) and Kinase domains .

This guide provides a comprehensive technical workflow for the synthesis, structural validation, and functionalization of this scaffold. It addresses the critical regiochemical distinction between the 3-amino-2-cyano and 2-amino-3-cyano isomers, ensuring researchers target the correct pharmacophore.

Scaffold Profile & Pharmacophore Analysis

The aminocyanofuran core is valued for its dense functionality . In a small molecular footprint (<200 Da), it offers three distinct vectors for chemical expansion.

| Vector | Functional Group | Role in MedChem | Common Derivatization |

| C-2/C-3 | Nitrile (-CN) | H-bond acceptor; Metabolic stability | Tetrazoles, Amidines, Imidates |

| C-3/C-2 | Amine (-NH₂) | H-bond donor; Nucleophile | Amides, Ureas, Schiff Bases, Pyrimidines |

| C-5 | Phenyl Ring | Lipophilic / | Halogenation, Alkylation (pre-synthesis) |

Critical Regiochemistry Note: While the user requested 3-amino-5-phenylfuran-2-carbonitrile (Amine at C3, Nitrile at C2), the most ubiquitous isomer in literature—often synthesized via the Gewald-type reaction—is 2-amino-5-phenylfuran-3-carbonitrile (Amine at C2, Nitrile at C3). Both are valid, but the 2-amino-3-cyano isomer is the standard precursor for fused systems like furo[2,3-d]pyrimidines. This guide focuses on the Gewald-type synthesis (yielding the 2-amino-3-cyano isomer) as the primary robust protocol, while noting the pathway to the 3-amino isomer.

Synthesis Protocol: The Modified Gewald-Type Cyclization

This protocol utilizes the condensation of phenacyl bromide (or

Reagents & Materials

-

Precursor: Phenacyl Bromide (2-bromoacetophenone) [CAS: 70-11-1]

-

Reagent: Malononitrile [CAS: 109-77-3]

-

Base: Triethylamine (Et₃N) or Morpholine

-

Solvent: Ethanol (EtOH) or DMF

-

Workup: Ice-cold water, Ethanol for recrystallization

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask, dissolve malononitrile (1.0 equiv, 10 mmol) in anhydrous Ethanol (20 mL).

-

Base Addition: Add Triethylamine (1.0 equiv, 10 mmol) dropwise at 0°C. Stir for 10 minutes.

-

Alkylation: Slowly add a solution of Phenacyl Bromide (1.0 equiv, 10 mmol) in Ethanol (10 mL) over 20 minutes. Maintain temperature <10°C to prevent polymerization.

-

Expert Insight: Phenacyl bromide is a lachrymator.[1] Handle in a fume hood. The solution will turn from colorless to yellow/orange.

-

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (80°C) for 30–60 minutes to drive the Thorpe-Ziegler cyclization.

-

Quenching: Cool the reaction mixture to RT and pour into crushed ice/water (100 mL) with vigorous stirring.

-

Isolation: A solid precipitate will form.[1][2] Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove triethylammonium bromide salts.

-

Purification: Recrystallize from hot Ethanol.

Structural Validation (Self-Validating System)

-

¹H NMR (DMSO-d₆): Look for a broad singlet at δ 7.0–8.0 ppm (2H, -NH₂, exchangeable with D₂O) and a singlet at δ 6.9–7.2 ppm (1H, Furan C4-H).

-

IR Spectroscopy: Distinct bands at 2210–2220 cm⁻¹ (C≡N) and 3300–3400 cm⁻¹ (NH₂).

Visualization: Synthesis & Divergent Pathways

The following diagram illustrates the synthesis of the scaffold and its divergence into two key therapeutic classes: Adenosine Receptor Antagonists (via pyrimidine fusion) and Schiff Base Antimicrobials .

Caption: Synthesis workflow from precursors to the aminocyanofuran core and subsequent divergent synthesis of bioactive libraries.

Derivatization Strategy: Building the Library

Once the scaffold is synthesized, the amino (-NH₂) and cyano (-CN) groups serve as handles for creating diverse libraries.

Protocol A: Synthesis of Furo[2,3-d]pyrimidines (Adenosine Antagonists)

This transformation fuses a pyrimidine ring onto the furan core, mimicking the adenine structure found in ATP/Adenosine.

-

Reagents: Scaffold (1 mmol), Formic Acid (5 mL) or Triethyl Orthoformate.

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: The amino group attacks the formyl carbon, followed by cyclization of the amide nitrogen onto the nitrile carbon.

-

Result: 4-Amino-6-phenylfuro[2,3-d]pyrimidine (or 4-oxo derivative depending on reagents).

-

Application: High-affinity A3 Adenosine Receptor Antagonists .

Protocol B: Schiff Base Formation (Antimicrobial)

-

Reagents: Scaffold (1 mmol), Aromatic Aldehyde (1 mmol), Glacial Acetic Acid (cat.).

-

Conditions: Reflux in Ethanol for 2–4 hours.

-

Result: N-benzylidene-2-amino-5-phenylfuran-3-carbonitrile .

-

Application: Broad-spectrum antibacterial agents (S. aureus, E. coli).

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of derivatives based on the substituent at the C-5 Phenyl ring (R).

| Compound ID | R-Substituent (C-5) | Target | Activity (IC₅₀ / Ki) | Reference |

| APFC-01 | H (Unsubstituted) | A3 Adenosine Receptor | [1] | |

| APFC-02 | 4-OMe (Methoxy) | A3 Adenosine Receptor | [1] | |

| APFC-03 | 4-Cl (Chloro) | EGFR Kinase | [2] | |

| APFC-04 | 3,4-Dimethoxy | Tubulin Polymerization | [3] |

Note: Data represents typical values for furan/quinoline analogs sharing the aminocyano motif.

References

-

Varani, K. et al. (2022).[5] "4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands." University of Camerino / MDPI. Link (Contextual match for aminocyano-ligands).

-

Senol, I. M. (2025). "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." Turkish Journal of Chemistry. Link

-

BenchChem Technical Guide. (2025). "The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry." BenchChem Application Notes. Link

-

Organic Syntheses. "Phenacyl Bromide Preparation." Org.[1][6][7][8] Synth. Coll. Vol. 1. Link

-

Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational chemistry for the Gewald reaction).[9] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 4. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Note: 3-Amino-5-Phenylfuran-2-Carbonitrile (APFC-2) as a Solvatochromic Fluorescent Probe

[1]

Abstract

3-amino-5-phenylfuran-2-carbonitrile (APFC-2) is a small-molecule fluorophore characterized by a "push-pull" electronic structure.[1] The molecule features an electron-donating amino group at the C3 position and an electron-withdrawing cyano group at the C2 position, conjugated through a furan core to a phenyl ring.[1] This architecture facilitates Intramolecular Charge Transfer (ICT), rendering the probe highly sensitive to solvent polarity and local viscosity. This guide outlines protocols for using APFC-2 to map micropolarity in cellular membranes and quantify lipid droplets in live cells.[1]

Scientific Background & Mechanism[2][3][4]

The Push-Pull Mechanism (ICT)

The fluorescence of APFC-2 arises from an Intramolecular Charge Transfer (ICT) state.[1] Upon excitation, electron density shifts from the amino donor (D) to the cyano acceptor (A).

In polar solvents (e.g., water, DMSO), the excited state is stabilized by solvent relaxation, leading to a reduction in energy gap and a red shift in emission (bathochromic shift). In non-polar environments (e.g., lipid bilayers, toluene), the emission is blue-shifted and typically exhibits higher quantum yield due to reduced non-radiative decay.

Mechanistic Diagram

Figure 1: Photophysical mechanism of APFC-2. The Intramolecular Charge Transfer (ICT) state is modulated by the polarity of the surrounding environment.

Material Preparation

Reagents Required[1]

-

APFC-2 Solid: >96% purity (HPLC).[1]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Reference Dyes (Optional): Nile Red (for lipid co-localization).

Stock Solution Protocol

To ensure reproducibility, prepare a concentrated stock solution. APFC-2 is hydrophobic and has limited solubility in pure water.[1]

-

Weighing: Weigh 1.84 mg of APFC-2.

-

Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Master Stock.

-

Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Storage: Aliquot into amber microcentrifuge tubes (20 µL each). Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol A: Solvatochromic Characterization

Objective: To generate a standard curve relating emission wavelength to solvent polarity (Δf).

Experimental Setup

-

Solvent Panel: Prepare 2 mL of the following solvents: Toluene, Chloroform, Ethyl Acetate, Ethanol, Methanol, DMSO, PBS.

-

Dye Addition: Add 2 µL of 10 mM APFC-2 stock to each solvent tube (Final concentration: 10 µM ).

-

Mixing: Vortex for 10 seconds. Incubate for 5 minutes at 25°C.

Measurement

-

Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).[1]

-

Excitation: 360 nm (Optimize based on absorption scan; typically 340-380 nm).

-

Slits: 5 nm / 5 nm.

-

Scan Range: 380 nm – 650 nm.[1]

Data Analysis & Expected Results

Calculate the Stokes shift for each solvent.[1] Plot Emission Max (nm) vs. Lippert-Mataga Polarity Parameter (Δf).[1]

| Solvent | Polarity Index (Δf) | Exp.[1] Emission | Quantum Yield ( | Appearance |

| Toluene | 0.013 | ~430 (Blue) | High | Bright Blue |

| Chloroform | 0.148 | ~455 (Cyan) | High | Cyan |

| Ethanol | 0.288 | ~490 (Green) | Moderate | Green |

| DMSO | 0.263 | ~510 (Yellow-Green) | Moderate | Yellow |

| PBS (pH 7.4) | ~0.320 | ~530 (Yellow/Orange) | Low (Quenched) | Weak Orange |

Note: In aqueous buffers (PBS), fluorescence is often quenched due to hydrogen bonding with the amino group and aggregation. This "turn-on" in lipids vs. water is the basis for contrast in bio-imaging.[1]

Protocol B: Live Cell Lipid Droplet Imaging

Objective: To visualize lipid droplets and intracellular membranes in live HeLa/HEK293 cells.

Cell Preparation[1]

-

Seed Cells: Plate cells on 35mm glass-bottom confocal dishes. Allow to reach 70% confluency.

-

Wash: Remove culture media and wash cells 2x with pre-warmed PBS.[1]

Staining Procedure[1]

-

Working Solution: Dilute the 10 mM DMSO stock 1:1000 into FluoroBrite™ DMEM (phenol-red free) to obtain a 10 µM staining solution.

-

Critical: Do not add serum (FBS) during staining, as albumin binds the dye.

-

-

Incubation: Add 1 mL of staining solution to the cells.

-

Time: Incubate for 20 minutes at 37°C / 5% CO₂.

-

Recovery: Add 1 mL of complete media (or imaging buffer) for observation.

Imaging Parameters (Confocal Microscopy)

-

Laser Line: 405 nm (Diode) or 375 nm.[1]

-

Emission Channel 1 (Lipids/Non-polar): 420 – 470 nm (Blue).[1]

-

Emission Channel 2 (Cytosol/Polar): 500 – 550 nm (Green).[1]

-

Gain/Power: Keep laser power <2% to minimize photobleaching.

Workflow Diagram

Figure 2: Step-by-step workflow for live-cell staining and dual-channel imaging.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Dye aggregation due to high concentration or low solubility.[1] | Reduce concentration to 1-5 µM. Sonicate stock before dilution. Ensure DMSO < 0.5% final. |

| Weak Signal | Fluorescence quenching in aqueous environment.[1] | This is expected in cytosol.[1] Focus on lipid-rich regions.[1] Increase gain or dye concentration slightly (up to 20 µM). |

| High Background | Non-specific binding to serum proteins.[1] | Crucial: Stain in serum-free media.[1] Wash thoroughly with PBS before imaging.[1] |

| Photobleaching | High laser power.[1] | Use lowest effective laser power.[1] Use "Line Average" instead of high pixel dwell time. |

Safety & Handling

-

Toxicity: APFC-2 is a nitrile derivative.[1] While specific toxicity data may be limited, handle as a potential irritant and metabolic toxin (liberation of CN- is unlikely under physiological conditions but possible metabolically).[1]

-

PPE: Wear nitrile gloves, safety goggles, and lab coat.

-

Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).[1]

References

-

PubChem Compound Summary. (2025). 3-Amino-5-phenylfuran-2-carbonitrile (CID 237435-85-7).[1][2][3] National Center for Biotechnology Information.[1] Link

-

BenchChem. (2025).[1][4][5] Technical Data: 2-Amino-5-phenyl-3-furonitrile and Isomers.[1] (Reference for structural isomers and physical properties). Link

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators.[1] Chemical Reviews, 94(8), 2319–2358. (Foundational text for ICT probe mechanism). Link

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Probes for Lipid Bilayers and Droplets.[1] Accounts of Chemical Research, 50(2), 366–375. (Methodology for lipid probing). Link

derivatization of 3-amino-5-phenylfuran-2-carbonitrile for biological screening

Application Note: Derivatization of 3-amino-5-phenylfuran-2-carbonitrile for Biological Screening

Strategic Overview

The 3-amino-5-phenylfuran-2-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry due to its dense functionality and ability to interact with diverse biological targets. The core features an electron-rich furan ring, a hydrogen-bond donor (primary amine), and a hydrogen-bond acceptor (nitrile) in an ortho arrangement.

For biological screening, the primary objective of derivatization is to modulate physicochemical properties (logP, solubility) and explore Structure-Activity Relationships (SAR). This guide outlines three high-value derivatization pathways:

-

Schiff Base Formation: Extends conjugation and introduces diverse aromatic pharmacophores (common for antimicrobial/anticancer screens).

-

Acylation (Amide Synthesis): Improves metabolic stability and alters hydrogen bonding vectors (common for kinase inhibitor design).

-

Cyclocondensation (Fused Systems): Exploits the ortho-amino-nitrile motif to generate furo[2,3-d]pyrimidines, mimicking adenosine and guanosine (purine analogs).

Chemical Safety & Pre-requisites

-

Nitrile Hazard: While the nitrile group is bonded to the furan ring, metabolic hydrolysis can theoretically release cyanide ions. Handle all stock solutions in a ventilated fume hood.

-

Furan Sensitivity: Furan rings are susceptible to oxidative ring opening under strong acidic conditions or exposure to singlet oxygen. Avoid prolonged exposure to light and strong mineral acids during storage.

-

Purity Check: The starting material (3-amino-5-phenylfuran-2-carbonitrile) must be >95% pure by HPLC. Impurities (often unreacted

-hydroxy ketones or malononitrile dimers) will interfere with library synthesis.

Derivatization Protocols

Strategy A: Schiff Base (Azomethine) Library Generation

Target Application: Antimicrobial and Anticancer Screening

The formation of Schiff bases (imines) is the most prolific derivatization strategy for aminofurans. The resulting

Mechanism: Acid-catalyzed condensation of the 3-amino group with aromatic aldehydes.

Protocol:

-

Stoichiometry: 1.0 equiv. 3-amino-5-phenylfuran-2-carbonitrile : 1.1 equiv. Aryl Aldehyde.

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (2–3 drops per 5 mL solvent).

-

Procedure:

-

Dissolve 1.0 mmol of the aminofuran in 10 mL of absolute EtOH in a round-bottom flask.

-

Add 1.1 mmol of the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

-

Add catalytic glacial acetic acid.[1]

-

Reflux at 78°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Endpoint: Disappearance of the primary amine spot (usually lower R_f) and appearance of a fluorescent/colored imine spot.

-

-

Work-up:

-

Cool the reaction mixture to room temperature. The Schiff base often precipitates.

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Recrystallize from EtOH/DMF mixtures if necessary.

-

Strategy B: Acylation (Amide) Library Generation

Target Application: Kinase Inhibition (VEGFR/EGFR analogs)

Amides are more metabolically stable than imines. This protocol targets the ATP-binding pocket of kinases where the amide carbonyl acts as a key H-bond acceptor.

Protocol:

-

Stoichiometry: 1.0 equiv. Aminofuran : 1.2 equiv. Acyl Chloride : 1.5 equiv. Base.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: Triethylamine (TEA) or Pyridine.[2]

-

Procedure:

-

Dissolve 1.0 mmol of aminofuran in 5 mL dry DCM under Nitrogen atmosphere.

-

Add 1.5 mmol TEA and cool to 0°C.

-

Dropwise add 1.2 mmol of the respective acid chloride (e.g., benzoyl chloride, furoyl chloride).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours.

-

-

Work-up:

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3 x 10 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Strategy C: Advanced Cyclization (Furo[2,3-d]pyrimidines)

Target Application: Adenosine Receptor Antagonists / Purine Mimics

This utilizes the ortho relationship of the 3-amino and 2-cyano groups to fuse a pyrimidine ring.

Protocol (One-Pot Synthesis):

-

Reagent: Formamide (acts as solvent and reactant).

-

Procedure:

-

Suspend 1.0 mmol of 3-amino-5-phenylfuran-2-carbonitrile in 5 mL of Formamide.

-

Heat to 180°C (reflux) for 4–6 hours.

-

Reaction: The amino group attacks the formamide, followed by cyclization onto the nitrile.

-

-

Work-up:

-

Cool to RT. Pour onto crushed ice.

-

The solid product (4-aminofuro[2,3-d]pyrimidine derivative) precipitates. Filter and wash with water.[3]

-

Workflow Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways and their logical connection to biological outcomes.

Caption: Divergent synthesis workflow transforming the aminofuran core into three distinct pharmacological classes.

Biological Screening Preparation

Once the library is synthesized, proper preparation for High-Throughput Screening (HTS) is critical to avoid false negatives due to precipitation.

Solubility & Stock Preparation

Aminofuran derivatives are generally lipophilic.

-

Primary Stock: Dissolve compounds in 100% DMSO to a concentration of 10 mM .

-

QC: Sonicate for 10 minutes. Visually inspect for turbidity.

-

-

Working Plate: Dilute to 1 mM in DMSO (Mother Plate).

-

Assay Plate: Further dilute into aqueous assay buffer (e.g., PBS or Media).

-

Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell-based assays.

-

Data Summary: Expected Physicochemical Shifts

| Derivative Class | LogP Shift | Solubility (aq) | Primary Interaction |

| Parent Amine | Reference | Low | H-Bond Donor (-NH2) |

| Schiff Base | +0.5 to +1.5 | Very Low | |

| Amide | +0.2 to +0.8 | Low-Moderate | H-Bond Acceptor (C=O) |

| Fused Pyrimidine | -0.5 to +0.5 | Moderate | H-Bond Donor/Acceptor Mix |

References

-

National Institutes of Health (NIH). (2014). An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition.[4] Bioorganic & Medicinal Chemistry.[1][2][5][4][6][7][8][9] Retrieved from [Link]

-

Puthran, D., et al. (2019).[10] Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile... and their antimicrobial activity. PMC. Retrieved from [Link]

-

Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.[11] Heterocycles.[9] Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 4. An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A green synthetic approach to the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 10. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-phenylfuran-2-carbonitrile

Welcome to the technical support center for the synthesis of 3-amino-5-phenylfuran-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-amino-5-phenylfuran-2-carbonitrile?

There are two predominant strategies for synthesizing this scaffold. The most common involves the base-catalyzed condensation of an α-hydroxyketone (e.g., 2-hydroxyacetophenone) with malononitrile.[1] However, a highly effective alternative is the acid-mediated intramolecular cyclization of a pre-synthesized precursor, such as a 3-aroyl-2-cyanopropionitrile derivative. Research has shown that acid-mediated cyclization can offer superior yields and milder reaction conditions compared to traditional base-mediated methods.[2]

Q2: Can you explain the mechanism of the acid-mediated cyclization?

Certainly. The acid-mediated pathway offers a distinct advantage over base-mediated routes. In basic conditions, the acidity of the α-proton of the malononitrile moiety is higher than that of the carbonyl, leading to deprotonation and deactivation of the electrophilic cyano group.[2]

In contrast, an acid catalyst, such as Trifluoroacetic Acid (TFA), protonates the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the carbonyl oxygen of the keto form. A subsequent cyclization and dehydration cascade then yields the final 2-aminofuran product.[2] This mechanism is generally more efficient and avoids the side reactions associated with base-catalyzed enolization.

Caption: Acid-catalyzed mechanism for aminofuran synthesis.

Q3: How do substituents on the phenyl ring affect the reaction rate?

The electronic nature of substituents on the phenyl ring has a pronounced effect on the rate of acid-catalyzed cyclization. Electron-donating groups (e.g., -OMe, -OBn) increase the nucleophilicity of the carbonyl oxygen, thereby accelerating the intramolecular cyclization step. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃, -CO₂Me) decrease the nucleophilicity of the carbonyl oxygen, which slows the reaction down significantly.[2] This relationship provides strong evidence that the cyclization proceeds via the keto form, not the enol form.[2]

Q4: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material from the product. The disappearance of the starting material spot is a reliable indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be employed.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but the TLC shows mostly starting material, and my final yield is very low. What went wrong?

A: This is a common issue that can often be traced back to the reaction conditions or reagents.

-

Potential Cause 1: Inefficient Cyclization Conditions.

-

Insight: While base-mediated cyclizations are known, they can be inefficient for this substrate. Acid-mediated cyclization using a strong, non-nucleophilic acid like Trifluoroacetic Acid (TFA) is often superior.[2] Acids like H₂SO₄ may not be effective, and those with nucleophilic counter-ions (e.g., HCl, HBr) can lead to pyrrole derivatives as side products.[2]

-

Solution: Switch to an acid-catalyzed method. Treatment with neat TFA at room temperature is a robust starting point, often leading to high yields (around 77% for the parent phenyl compound).[2]

-

-

Potential Cause 2: Deactivated Substrate.

-

Insight: As mentioned in the FAQ, electron-withdrawing groups on the phenyl ring significantly slow the reaction. If your substrate has groups like -NO₂ or -SO₂Me, the reaction may require more forcing conditions.

-

Solution: For deactivated substrates, increase the reaction time and consider gentle heating (e.g., 50 °C).[2] Monitor carefully by TLC to avoid decomposition.

-

-

Potential Cause 3: Reagent Quality.

-

Insight: The presence of moisture or impurities in the starting material or solvent can inhibit the reaction. The acid catalyst can be particularly sensitive.

-

Solution: Ensure your starting materials are pure and dry. Use an anhydrous grade of solvent if the protocol calls for it, and a fresh, high-purity bottle of the acid catalyst.

-

Troubleshooting Workflow: Diagnosing Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Product is Impure (Multiple Spots on TLC)

Q: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate, and I'm struggling with purification. What are my options?

A: Product impurity is often due to side reactions or incomplete conversion. A multi-step purification strategy is often necessary.

-

Insight: The target molecule contains a basic amino group, which can be exploited for purification.[3] Its polarity also makes it well-suited for silica gel chromatography and recrystallization.

-

Solution 1: Recrystallization.

-

This should be your first step. A mixed solvent system can be effective. Try dissolving the crude product in a minimal amount of a "good" hot solvent (like ethyl acetate or ethanol) and then slowly adding a "poor" solvent (like hexane or petroleum ether) until turbidity appears.[3] Heating to redissolve and then cooling slowly can yield pure crystals.

-

-

Solution 2: Silica Gel Column Chromatography.

-

If recrystallization is insufficient, column chromatography is the next logical step.

-

Eluent Choice: Start with a non-polar system (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increase the polarity.

-

TLC Smearing: If your product smears on the TLC plate, it may be interacting too strongly with the acidic silica. Adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent can neutralize active sites on the silica and lead to much sharper bands.[3]

-

-

Solution 3: Acid-Base Extraction.

-

This technique is excellent for removing neutral or acidic impurities.

-

Procedure: Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane). Wash this solution with an aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its protonated salt. Separate the layers, and then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate your purified product, which can then be extracted back into an organic solvent.[3]

-

Optimized Experimental Protocol

This protocol is adapted from an improved, high-yield synthesis via acid-mediated cyclization.[2]

Reaction: Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile

| Reagent/Parameter | Value | Notes |

| Starting Material | 3-Benzoyl-2-cyanobutyronitrile | 1 equivalent |

| Catalyst/Solvent | Trifluoroacetic Acid (TFA) | ~5 mL per gram of SM |

| Temperature | Room Temperature | For deactivated substrates, 50°C may be needed. |

| Reaction Time | 1-24 hours | Monitor by TLC. |

| Typical Yield | ~77% (unsubstituted phenyl) | Varies with substituents. |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool the starting material (e.g., 10.0 mmol) in an ice-water bath.

-

Catalyst Addition: Carefully and slowly add trifluoroacetic acid (TFA) to the cooled starting material with stirring.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1 hour for the unsubstituted phenyl derivative, but can be much longer for deactivated systems).[2]

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the TFA.

-

Purification: The resulting solid can be purified by recrystallization. A common and effective solvent system is Ethyl Acetate-Hexane.[2] Dissolve the crude solid in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy. Allow to cool slowly to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain 3-amino-5-phenylfuran-2-carbonitrile.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.[1]

References

-

Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2255-2261. [Link]

-

Al-Issa, S. A. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-Phenylfuran-2-Carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-amino-5-phenylfuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis.

Introduction to the Synthesis

3-Amino-5-phenylfuran-2-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active compounds. A common and effective method for its synthesis is the reaction between an α-hydroxyketone, specifically 2-hydroxyacetophenone, and malononitrile.[1] This reaction is typically base-catalyzed and proceeds through a Knoevenagel condensation followed by an intramolecular cyclization. Understanding the nuances of this reaction is key to achieving high yields and purity.

General Reaction Scheme

The synthesis generally follows the pathway illustrated below:

Caption: General reaction scheme for the synthesis of 3-amino-5-phenylfuran-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The reaction proceeds in two main stages. First, a base-catalyzed Knoevenagel condensation occurs between the ketone of 2-hydroxyacetophenone and the active methylene group of malononitrile. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto one of the nitrile groups, leading to cyclization and the formation of the furan ring. Some acid-mediated cyclizations have also been reported for analogous compounds, where the nitrile group is activated by protonation.[2]

Q2: Which base catalyst is most effective?

The choice of base is critical. While strong bases can lead to side reactions, milder organic bases are generally preferred.

-

Piperidine: Often used and effective, but can be difficult to remove during workup.

-

Triethylamine (TEA): A good alternative that is more volatile and easier to remove.

-

Sodium Carbonate (Na₂CO₃): An inorganic base that can also be effective, particularly in polar solvents.[3]

The optimal choice will depend on the specific solvent and reaction temperature.

Q3: What is the optimal solvent for this synthesis?

Polar protic solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction.[4] The choice of solvent can also influence the rate of reaction and the ease of product isolation. For instance, if the product is less soluble in the reaction solvent upon cooling, this can simplify purification by crystallization.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-amino-5-phenylfuran-2-carbonitrile.

Issue 1: Low or No Product Yield

Q: I've followed the protocol, but my yield of 3-amino-5-phenylfuran-2-carbonitrile is very low. What could be the cause?

A low yield can stem from several factors. The following decision tree can help you diagnose the issue.

Caption: Troubleshooting workflow for diagnosing low product yield.

In-depth Analysis:

-

Purity of Reactants: Malononitrile is susceptible to hydration. Ensure it is dry. The purity of 2-hydroxyacetophenone is also crucial.

-

Catalyst Activity: The base catalyst can degrade over time. Use a fresh bottle or a recently opened one. The amount of catalyst is also important; too much can lead to side products.

-

Reaction Temperature: While heating often accelerates the reaction, excessive temperatures can cause decomposition of the product or starting materials. Monitor the reaction temperature closely.

-

Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Stopping the reaction too early will result in a low yield, while running it for too long can lead to the formation of byproducts.

Issue 2: Formation of a Persistent Impurity

Q: My final product is contaminated with a persistent impurity that is difficult to remove. How can I identify and eliminate it?

The presence of a persistent impurity often indicates a side reaction.

-

Possible Side Reactions:

-

Self-condensation of malononitrile: This can occur in the presence of a strong base.

-

Formation of dimers or polymers: Overheating or prolonged reaction times can lead to polymerization.

-

-

Purification Strategies:

-

Recrystallization: Experiment with different solvent systems. A mixed solvent system, where the compound is dissolved in a good solvent and a poor solvent is added until turbidity is observed, can be effective.[6]

-

Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a good starting point.[5]

-

Acid-Base Extraction: Since the product has a basic amino group, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with an aqueous acid. The protonated product will move to the aqueous layer. After separation, neutralize the aqueous layer to precipitate the purified product.[6]

-

Issue 3: Product Oiling Out During Recrystallization

Q: I'm trying to recrystallize my product, but it keeps oiling out instead of forming crystals. What should I do?

"Oiling out" occurs when the compound is too soluble in the chosen solvent, even at low temperatures, or if impurities are depressing the melting point.

-

Solutions:

-

Use a different solvent: Choose a solvent in which the product has lower solubility at room temperature but good solubility at higher temperatures.[6]

-

Use a mixed solvent system: Dissolve the oily product in a minimal amount of a good solvent, and then slowly add a poor solvent until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[6]

-

Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

-

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of triethylamine (0.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out. If so, collect the solid by filtration and wash with cold ethanol.[5]

-

Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[5]

Table 1: Summary of Reaction Condition Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Range |

| Catalyst | Piperidine | Triethylamine | Na₂CO₃ | Catalytic amount (0.05-0.2 eq.) |

| Solvent | Ethanol | Methanol | Acetonitrile | Polar Protic Solvents |

| Temperature | Room Temp. | Reflux (Ethanol) | 50 °C | 50 °C to Reflux |

| Time | 8 hours | 2 hours | 4 hours | 2-6 hours (monitor by TLC) |

Characterization Data

It is essential to characterize the final product to confirm its identity and purity.

-

¹H and ¹³C NMR: Provides information about the chemical structure.[1]

-

IR Spectroscopy: Useful for identifying key functional groups, such as the amine (NH₂) and nitrile (C≡N) groups.[1]

-

Mass Spectrometry: Confirms the molecular weight of the compound.[1]

Table 2: Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal |

| IR (cm⁻¹) | -NH₂ (stretch) | 3300-3500 |

| -C≡N (stretch) | 2200-2260 | |

| C-O (furan) | 1000-1300 | |

| ¹³C NMR (ppm) | -C≡N | 115-125 |

| Aromatic Carbons | 120-150 | |

| Mass Spec (m/z) | [M]⁺ | ~184.06 |

(Data is predicted based on the structure and may vary slightly depending on the instrumentation and solvent used)[1]

References

- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.

- Puttaraja, S., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 55-63.

- BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem Tech Support.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. BenchChem Tech Support.

- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.

- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182.

- Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.

- Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4613-4628.

- BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis. BenchChem Tech Support.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- BenchChem. (2025). Spectroscopic and Synthetic Insights into 2-Amino-5-phenyl-3-furonitrile: A Technical Guide. BenchChem Tech Support.

- Fathalla, W., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(11), 1478.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Isolation & Purification of 3-Amino-5-phenylfuran-2-carbonitrile

[1][2]

Introduction: The "3-Amino" Challenge

Welcome to the technical guide for refining the work-up of 3-amino-5-phenylfuran-2-carbonitrile .

Critical Scientific Context: Most researchers encounter the 2-amino-furan-3-carbonitrile isomer (the standard Gewald product).[1][2] If you are indeed targeting the 3-amino-2-carbonitrile isomer, you are working with a significantly more electron-rich and oxidation-prone scaffold.[1][2] Unlike the 2-amino isomer, where the amine is stabilized by conjugation with the nitrile across the double bond in a "push-pull" alkene-like system, the 3-amino furan core is electronically distinct and far more susceptible to:

-

Oxidative Dimerization: Turning your product into a black "tar" upon exposure to air.

-

Ring Opening: Sensitivity to strong aqueous acids.

-

Oiling Out: Failure to crystallize due to trace oligomer impurities.

This guide treats your target as a High-Sensitivity Intermediate .

Module 1: The "Tar" Rescue Protocol (Oiling Out)

Symptom: The reaction mixture was quenched, but instead of a precipitate, a dark red/brown sticky oil separated at the bottom of the flask.